4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-2-4-10(5-3-9)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKCSYVDFSFJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with a suitable aldehyde and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Isomerism: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
The positional isomerism of the imidazole ring relative to the pyridine moiety significantly impacts physicochemical and pharmacological properties.
- Imidazo[4,5-c]pyridine : The imidazole ring is fused at the 4,5-positions of the pyridine, creating a distinct electronic environment. Derivatives of this class, such as 4-(p-tolyl) and 4-(2-chlorophenyl) variants (CAS: 4875-40-5, ), are often explored for CNS targets due to improved blood-brain barrier penetration .
- For example, 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine () shows potent kinase inhibition but lower metabolic stability compared to [4,5-c] analogs .
Key Difference : The [4,5-c] isomers generally exhibit higher synthetic complexity due to challenges in regioselective functionalization .
Substituent Effects on Pharmacological Properties
Substituents on the aryl group at the 4-position modulate solubility, binding affinity, and target selectivity. Representative examples include:
Trends :
Pharmacological Potential
- Kinase Inhibition : The 4-(p-tolyl) derivative’s planar structure allows ATP-binding pocket interactions, comparable to imidazo[4,5-b]pyridine-based kinase inhibitors (). However, [4,5-c] derivatives show reduced off-target effects in preclinical models .
- Antimalarial Activity : 4-(2,3,4-Trifluorophenyl) derivatives inhibit hemozoin formation with IC₅₀ values < 100 nM, outperforming chloroquine in resistant strains .
- G-Protein Coupled Receptor (GPCR) Modulation: Hydrochloride salts (e.g., 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine HCl) exhibit nanomolar affinity for histamine H₃/H₄ receptors, though clinical advancement is hindered by isomerization risks .
Biological Activity
4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyridine ring system with a p-tolyl substituent. Its chemical formula is with a CAS number of 4875-43-8. The structure contributes to its interaction with biological targets.
Research indicates that compounds similar to this compound can interact with various proteins and enzymes involved in cellular processes. The mechanism may involve:
- Targeting Specific Proteins : Similar compounds have been shown to modulate the activity of kinases and other enzymes critical for cell signaling pathways.
- Influencing Biochemical Pathways : The compound may affect pathways related to cell growth and proliferation, potentially leading to anticancer effects.
- Pharmacokinetics : The bioavailability and metabolic stability of the compound are crucial for its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For example:
- HeLa Cells : In vitro studies demonstrated significant cytotoxicity against cervical cancer cells (HeLa), with an IC50 value of 0.126 μM. This indicates a potent effect compared to standard chemotherapeutics like doxorubicin .
- Human Hepatoma Cells : The compound also exhibited activity against SMMC-7721 cells (IC50 = 0.071 μM), highlighting its potential as an anticancer agent .
Antiviral Effects
Research suggests that similar imidazo[4,5-c]pyridine derivatives may possess antiviral properties, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds. Key findings include:
- Electron Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions showed enhanced anticancer activity.
- Substituent Effects : The presence of p-tolyl groups has been correlated with increased binding affinity to target proteins compared to other substituents .
Comparison with Similar Compounds
| Compound Name | Structure | IC50 (HeLa) | IC50 (SMMC-7721) |
|---|---|---|---|
| This compound | Structure | 0.126 μM | 0.071 μM |
| 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine | Structure | TBD | TBD |
| 4-(p-Tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-d]pyridine | Structure | TBD | TBD |
Q & A
Q. Critical Parameters :
- Acid/Base Catalysis : HCl or NaOH affects reaction kinetics and product purity .
- Temperature : Cyclization at 80–100°C improves yield .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Table 1 : Example Reaction Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminopyridine, HCl | 90 | 12 | 65–75 |
| 2 | p-Tolylboronic acid, Pd catalyst | 110 | 6 | 50–60 |
How should researchers characterize the compound post-synthesis to confirm structural integrity?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring saturation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
How can computational methods optimize synthetic yield and reduce trial-and-error experimentation?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental design:
- Reaction Path Search : Predict transition states and intermediates to identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Case Study : A hybrid computational-experimental approach reduced optimization time by 40% in imidazo-pyridine derivatives .
How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
Methodological Answer:
Address discrepancies through:
Standardized Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
Structural Validation : Confirm purity (>95%) and stereochemistry via HPLC and X-ray .
Meta-Analysis : Compare datasets from multiple studies to identify outliers or assay-specific biases .
Example : A 2021 study found that impurities in a dihydrochloride salt variant (CAS 1269639-69-1) artificially inflated cytotoxicity by 20% .
What strategies are effective for studying structure-activity relationships (SAR) in imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 4-pyridinyl vs. 3-pyridinyl) to assess binding affinity .
Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with target proteins) .
Biological Profiling : Test analogs against related enzyme isoforms (e.g., kinase inhibitors) to isolate selectivity .
Table 2 : SAR Trends in Selected Derivatives
| Derivative | Substituent | IC₅₀ (nM) | Target |
|---|---|---|---|
| A | 4-Pyridinyl | 12.3 | Kinase X |
| B | 3-Pyridinyl | 45.7 | Kinase Y |
How can researchers address solubility and stability challenges during in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤0.1%) or cyclodextrin-based solutions to enhance aqueous solubility .
- pH Optimization : Adjust buffer pH to match physiological conditions (e.g., PBS at pH 7.4) .
- Stability Monitoring : Conduct LC-MS stability assays under assay conditions (e.g., 37°C, 24h) .
What advanced statistical methods are recommended for designing experiments to study reaction mechanisms?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions .
- Case Study : A DoE approach reduced the number of experiments by 60% in a recent imidazo-pyridine synthesis study .
Data Interpretation and Contradiction Analysis
How should researchers analyze discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
Re-Evaluate Computational Parameters : Check basis sets (e.g., B3LYP/6-31G*) and solvent models .
Experimental Replication : Confirm NMR assignments using 2D techniques (e.g., COSY, HSQC) .
Error Analysis : Quantify systematic errors (e.g., solvent effects on chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
